molecular formula C8H12OS2 B3065624 1,4-Dithiaspiro[4.5]decan-8-one CAS No. 54531-74-7

1,4-Dithiaspiro[4.5]decan-8-one

Cat. No.: B3065624
CAS No.: 54531-74-7
M. Wt: 188.3 g/mol
InChI Key: QNSQPJVENZHPMB-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[45]decan-8-one is a spirocyclic compound characterized by the presence of two sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiaspiro[4.5]decan-8-one can be synthesized through microbial reductions using strains of Saccharomyces cerevisiae. The process involves the reduction of prochiral ketones, such as 1,4-dithiaspiro[4.5]decan-6-one, -7-one, and -8-one, with high enantiofacial selectivity . The reaction conditions typically include the use of specific strains of yeast and controlled environmental parameters to achieve high yields and enantiomeric excess.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microbial reduction approach using Saccharomyces cerevisiae offers a scalable and environmentally friendly method for producing this compound. The use of biocatalysts in industrial settings can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Reduction: Microbial reductions using Saccharomyces cerevisiae.

    Oxidation: Potential oxidation reactions involving the sulfur atoms within the spirocyclic structure.

    Substitution: Possible substitution reactions at the sulfur atoms or other reactive sites within the molecule.

Common Reagents and Conditions

    Reduction: Yeast strains (e.g., Saccharomyces cerevisiae), controlled temperature, and pH conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or other peroxides.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

Scientific Research Applications

1,4-Dithiaspiro[4.5]decan-8-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1,4-dithiaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur atoms within the molecule can participate in redox reactions, influencing the compound’s biological activity and interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dithiaspiro[4.5]decan-6-one
  • 1,4-Dithiaspiro[4.5]decan-7-one
  • 1,5-Dithiaspiro[5.5]undecan-7-one
  • 1,5-Dithiaspiro[5.5]undecan-8-one
  • 1,5-Dithiaspiro[5.5]undecan-9-one

Uniqueness

1,4-Dithiaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the position of the sulfur atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound exhibits higher enantioselectivity in microbial reductions and potential for diverse chemical transformations .

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQPJVENZHPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475202
Record name 1,4-dithiaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54531-74-7
Record name 1,4-dithiaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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